

In-Depth Technical Guide: Sulfo-Cy5 Diacid Potassium Salt

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Compound of Interest

Compound Name: *Sulfo-Cy5 diacid potassium*

Cat. No.: *B12361336*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and application of **sulfo-Cy5 diacid potassium** salt, a water-soluble, near-infrared fluorescent dye. It is intended to serve as a technical resource for laboratory personnel to ensure the stability of the compound and the integrity of experimental results.

Core Properties and Storage

Sulfo-Cy5 diacid potassium salt is a hydrophilic, non-activated carboxylic acid form of the popular Cy5 dye. Its high water solubility makes it a valuable tool for various applications in aqueous environments, particularly as a negative control in bioconjugation experiments where its activated counterparts (e.g., NHS esters) are used for labeling.

Quantitative Data Summary

Proper storage is critical to maintain the chemical integrity and fluorescent properties of **sulfo-Cy5 diacid potassium** salt. The following table summarizes the key storage and stability parameters.

Parameter	Value	Citations
Storage Temperature	-20°C	[1]
Long-term Stability	Up to 24 months (when stored at -20°C in the dark)	[1]
Shipping Conditions	Room temperature (stable for up to 3 weeks)	[1]
Light Sensitivity	Avoid prolonged exposure to light	[1]
Solubility	Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	[1]

Handling and Safety

While a specific Safety Data Sheet (SDS) for **sulfo-Cy5 diacid potassium** salt is not readily available, safe laboratory practices for handling similar chemical compounds should be followed.

Personal Protective Equipment (PPE):

- Gloves: Wear chemical-resistant gloves.
- Eye Protection: Use safety glasses or goggles.
- Lab Coat: A standard lab coat is recommended.

Engineering Controls:

- Work in a well-ventilated area to avoid inhalation of any dust particles.

General Handling:

- Avoid the formation of dust.
- Prevent contact with skin and eyes.

- After handling, wash hands thoroughly.

Disposal:

- Dispose of the compound in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocol: Use as a Negative Control in Protein Labeling

This protocol outlines the use of **sulfo-Cy5 diacid potassium** salt as a negative control in a typical protein labeling experiment using an amine-reactive dye (e.g., sulfo-Cy5 NHS ester). This control is essential to determine the extent of non-specific binding of the dye to the protein.

Materials

- **Sulfo-Cy5 diacid potassium** salt
- Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Amine-reactive dye (e.g., sulfo-Cy5 NHS ester)
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography column (e.g., PD-10) for purification

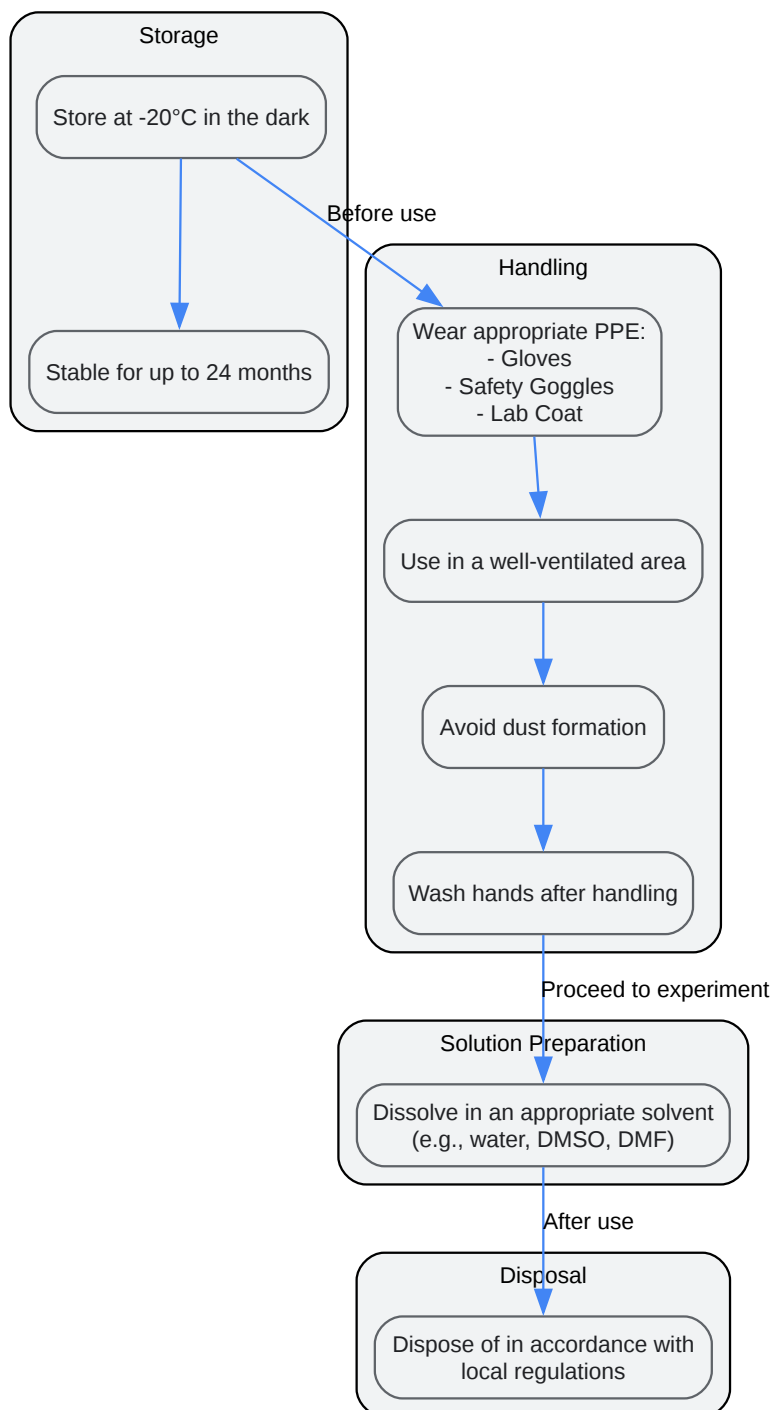
Procedure

- Stock Solution Preparation:
 - Prepare a 10 mg/mL stock solution of **sulfo-Cy5 diacid potassium** salt in high-quality, anhydrous DMSO.
 - Vortex briefly to ensure complete dissolution.
 - Prepare a separate 10 mg/mL stock solution of the amine-reactive dye in DMSO.

- Protein Preparation:
 - Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
- Labeling Reaction and Negative Control:
 - Labeling Reaction: Add a calculated molar excess of the amine-reactive dye stock solution to the protein solution. The optimal molar ratio will depend on the protein and should be determined empirically.
 - Negative Control: In a separate tube, add the same volume of the **sulfo-Cy5 diacid potassium** salt stock solution to an equal amount of the protein solution. This will mimic the conditions of the labeling reaction without the covalent conjugation.
 - Incubate both reactions for 1 hour at room temperature, protected from light.
- Purification:
 - Separate the labeled protein (and the control protein) from the unconjugated dye using a size-exclusion chromatography column.
 - Equilibrate the column with the desired storage buffer (e.g., PBS).
 - Apply the reaction mixture to the column and collect the fractions containing the protein-dye conjugate.
- Analysis:
 - Measure the absorbance of the purified protein-dye conjugate and the negative control sample at the protein's maximum absorbance (e.g., 280 nm) and the dye's maximum absorbance (approximately 646 nm).
 - The absorbance at 646 nm for the negative control sample should be minimal, indicating a low level of non-specific binding. This provides a baseline for evaluating the efficiency of the covalent labeling in the experimental sample.

Visualizations

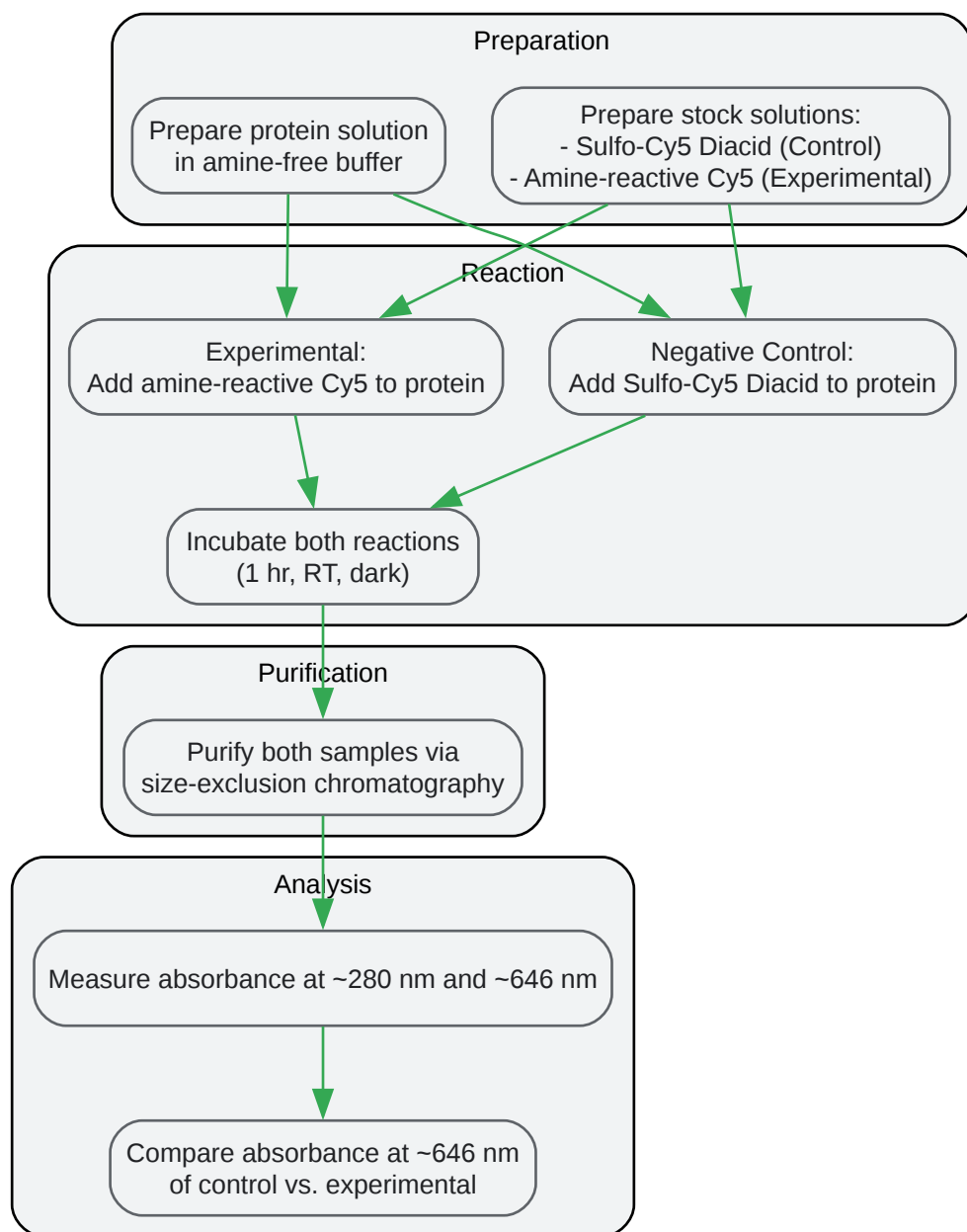
Storage and Handling Workflow



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Caption: Recommended workflow for the storage and handling of **sulfo-Cy5 diacid potassium salt**.

Experimental Workflow: Negative Control for Protein Labeling



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Caption: Experimental workflow for using sulfo-Cy5 diacid as a negative control in protein labeling.

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References

- 1. medchemexpress.com [medchemexpress.com]
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